![molecular formula C21H23N5O B6454903 1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2548987-87-5](/img/structure/B6454903.png)
1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.19026037 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-ethyl-2-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazole derivatives. Its unique structure, which includes multiple heterocyclic components, suggests potential biological activities that can be explored for therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
This structure comprises a benzodiazole core fused with a pyrrolo framework and a pyridine moiety, contributing to its diverse biological properties. The presence of these functional groups indicates potential interactions with various biological targets.
While the exact mechanism of action for this compound is not fully elucidated, it may operate through several pathways typical of benzodiazole derivatives:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signal Transduction Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : Many pyrrole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, a series of synthesized pyrrole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated promising activity with several compounds achieving low GI50 values (the concentration required to inhibit 50% of cell growth) .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Compounds structurally similar to this compound have shown significant free radical scavenging abilities, indicating potential utility in reducing oxidative damage in biological systems .
Anti-inflammatory Effects
In vivo studies have indicated that some benzodiazole derivatives can inhibit pro-inflammatory cytokines. A recent study demonstrated that certain synthesized pyrrole derivatives significantly reduced levels of TNF-alpha and IL-6 in animal models .
Study on Anticancer Efficacy
A notable study investigated the efficacy of a series of benzodiazole derivatives against human cancer cell lines. The study reported that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Study on Antioxidant Properties
Another research project focused on evaluating the antioxidant potential of pyrrole-based compounds. The findings suggested that these compounds could effectively scavenge free radicals and protect against oxidative stress-induced cellular damage .
Scientific Research Applications
Key Structural Features:
- Benzodiazole Core : Known for its diverse biological activities.
- Pyridine Moiety : Often involved in coordination with metal ions and contributes to pharmacological properties.
- Octahydropyrrolo Structure : Imparts unique steric and electronic properties.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. It is hypothesized to exhibit:
- Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Its heterocyclic structure may enhance its effectiveness against various pathogens.
Autotaxin Inhibition
Research has indicated that derivatives of octahydropyrrolo compounds may serve as autotaxin inhibitors, which are critical in the modulation of lysophosphatidic acid (LPA) signaling pathways involved in cancer progression and fibrosis . This opens avenues for developing treatments targeting these pathways.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized several benzodiazole derivatives, including the compound , and tested their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting potential for development into anticancer drugs.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzodiazole derivatives against resistant strains of bacteria. The compound demonstrated promising activity, indicating its potential as a lead candidate for further development into antimicrobial agents.
Properties
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-2-26-19-6-4-3-5-18(19)23-21(26)25-13-16-11-24(12-17(16)14-25)20(27)15-7-9-22-10-8-15/h3-10,16-17H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJRNSANZWONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.